molecular formula C18H25NO4 B185039 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 167263-11-8

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B185039
CAS No.: 167263-11-8
M. Wt: 319.4 g/mol
InChI Key: APIIIPKQPKSIHU-UHFFFAOYSA-N
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Description

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form N-Boc-piperidine. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H25NO4
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 167263-11-8
  • Appearance : White solid

The compound features a piperidine ring substituted with both a benzyl group and a tert-butoxycarbonyl (Boc) group, which enhances its reactivity and versatility in synthetic pathways. The presence of the carboxylic acid functional group further contributes to its utility in organic synthesis .

Pharmaceutical Synthesis

The primary application of this compound lies in its role as an intermediate in pharmaceutical synthesis. It is utilized in the development of various bioactive compounds, particularly those targeting neurotransmission and metabolic processes. The compound's ability to undergo transformations makes it suitable for creating derivatives that can interact with biological targets .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzyl piperidone with di-tert-butyl dicarbonate, followed by acylation with succinic anhydride. This multi-step process allows for the introduction of functional groups necessary for subsequent modifications .

Research indicates that compounds structurally related to this compound may exhibit biological activity against various targets, including viral proteases. For instance, studies involving 1,4,4-trisubstituted piperidines have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar compounds could be explored for antiviral applications .

Case Studies

  • Antiviral Activity : A study focusing on piperidine derivatives demonstrated that certain analogs exhibited inhibitory effects against influenza viruses and coronaviruses. The findings suggest that modifications to the piperidine structure can lead to compounds with enhanced antiviral properties .
  • Neurotransmitter Interaction : Preliminary investigations into the interaction of similar compounds with neurotransmitter receptors indicate potential applications in treating neurological disorders. Further studies are needed to elucidate specific mechanisms of action .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-BenzylpiperidineC12H17NLacks carboxylic acid functionality; stimulant use.
4-MethylpiperidineC7H15NSimpler structure; used as a solvent or reagent.
N-Boc-piperidineC11H19NO2Contains Boc group but lacks benzyl substituent; used in peptide synthesis.

The combination of both benzyl and Boc groups in this compound enhances its reactivity compared to its analogs, making it more versatile for synthetic applications .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-piperidine-4-carboxylic acid
  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Uniqueness

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both a benzyl group and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS Number: 167263-11-8) is a piperidine derivative characterized by a benzyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which facilitate various chemical reactions and interactions with biological targets.

  • Molecular Formula : C18_{18}H25_{25}NO4_4
  • Molecular Weight : 319.40 g/mol
  • Appearance : White solid
  • CAS Number : 167263-11-8

The mechanism of action for this compound primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can engage in various biochemical pathways, potentially interacting with enzymes and receptors involved in neurotransmission and metabolic processes.

Biological Activity

Preliminary studies indicate that compounds similar to this compound may interact with various biological targets. Notably, these interactions could involve receptors or enzymes critical to neurotransmission and metabolic regulation. However, detailed studies are still required to elucidate specific interactions and mechanisms of action for this compound .

In Vitro Studies

Research has shown that derivatives of piperidine, including this compound, exhibit biological activities that can be leveraged in drug design. For instance, structural modifications have led to compounds with enhanced selectivity for certain kinases involved in cancer signaling pathways .

Case Study: Interaction with Kinases

A study highlighted the optimization of piperidine derivatives to yield potent inhibitors of the PKB (Protein Kinase B) pathway, which is frequently deregulated in cancer. Compounds similar to this compound demonstrated significant activity against PKB, suggesting potential applications in cancer therapeutics .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block for various pharmaceutical applications makes it valuable in both academic research and industrial settings. Specifically, it can be used for:

  • Synthesis of Antitumor Agents : The modification of the piperidine structure can lead to new compounds with enhanced efficacy against tumor cells.
  • Study of Biological Pathways : Its derivatives can be utilized to probe biological functions and interactions within cellular systems.

Safety and Handling

While this compound is useful in research, it is classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A).
    Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid?

The synthesis typically involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) .

Benzylation : Alkylation at the 4-position of the piperidine ring using benzyl halides or via nucleophilic substitution .

Carboxylic Acid Formation : Oxidation of a methylene group or hydrolysis of a nitrile/ester precursor to yield the carboxylic acid moiety .
Key Considerations: Use anhydrous conditions for Boc protection and monitor reaction progress via TLC or HPLC.

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials like strong oxidizers .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C, away from light and moisture to prevent Boc group cleavage .
  • First Aid : For skin/eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and benzyl substituents (δ ~7.3 ppm for aromatic protons) .
  • Mass Spectrometry : Verify molecular weight (MW: 319.4 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95% recommended for synthetic intermediates) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while preserving the carboxylic acid functionality?

  • Acidic Conditions : Use TFA (trifluoroacetic acid) in dichloromethane (1–2 hr, 0°C to RT) to cleave the Boc group without affecting the carboxylic acid .
  • Alternative Reagents : HCl in dioxane (4M) for milder deprotection, but monitor for ester hydrolysis side reactions .
  • Validation : Confirm deprotection via IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and NMR .

Q. What strategies address discrepancies in reported solubility data for this compound?

Solvent Reported Solubility Method to Verify
WaterInsoluble Shake flask method with UV-Vis quantification
DMSO>10 mg/mL Gravimetric analysis after lyophilization
MethanolPartially soluble Sonication + filtration assay
Note: Contradictions may arise from impurities (e.g., residual solvents) or polymorphic forms. Use DSC (differential scanning calorimetry) to identify crystalline vs. amorphous phases .

Q. How does the steric bulk of the Boc group influence reactivity in downstream derivatization?

  • Steric Hindrance : The Boc group reduces nucleophilicity at the piperidine nitrogen, limiting alkylation or acylation reactions. Use bulky electrophiles (e.g., mesyl chlorides) or elevated temperatures to overcome this .
  • Comparative Studies : Compare reactivity with non-Boc-protected analogs (e.g., 4-benzylpiperidine) to quantify steric effects via kinetic assays .

Q. What are the key stability challenges under varying pH conditions?

  • Acidic Media : Boc cleavage occurs below pH 3 (e.g., gastric fluid simulations). Stabilize with buffered solutions (pH 5–7) for in vitro assays .
  • Alkaline Media : Carboxylic acid may undergo esterification or decarboxylation. Use phosphate buffers (pH 7–8) for long-term storage .

Q. Methodological Tables

Table 1. Synthetic Routes Comparison

Step Reagents/Conditions Yield (%) Key Reference
Boc ProtectionBoc₂O, TEA, DCM, 0°C→RT85–92
BenzylationBnBr, NaH, THF, reflux70–78
Carboxylic Acid FormationKMnO₄, H₂O/acetone, 50°C65–75

Table 2. Stability Under Accelerated Conditions

Condition Degradation Pathway Half-Life
40°C/75% RH, 30 daysHydrolysis of Boc group15 days
UV light (254 nm), 7 daysRadical-mediated decomposition<3 days

Properties

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIIIPKQPKSIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478630
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170838-87-6
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-tert-butyloxycarbonyl-4-benzylpiperidine-4-carboxylic acid ethyl ester (prepared as in Gilligan et al J. Med. Chem. 1994, 364-370 using benzyl bromide as the alkylating agent) (11.0 g; 32 mmol) was refluxed for 7 h. in a mixture of ethanol (190 ml) and aqueous sodium hydroxide (18% 190 ml). The volume was reduced to a third in vacuo and pH was adjusted to 3 with sodium hydrogen sulfate. Water (300 ml) was added and the mixture was extracted with ethylacetate (2×250 ml). The combined organic phases were evaporated to afford 8.6 g of N-tert-butyloxycarbonyl-4-benzylpiperidine-4-carboxylic acid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirring solution of 4-benzylpiperidine-1,4-dicarboxylic acid tert-butyl ester ethyl ester (31.6 mmol, 11.01 g) in isopropyl alcohol (50 mL) and THF (50 mL) was added 3N NaOH (63.4 mmol, 21.1 mL) and the biphasic solution was heated to reflux. The reaction was heated for 8 h. and then left stirring at room temperature overnight. The reaction was then diluted with water (200 mL) and acidified to pH=4 with glacial acetic acid. The aqueous mixture was then extracted with ethyl acetate (2×500 mL). The organic layers were combined, washed with brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The resulting solid was triturated with diethyl ether to give 6.7 g of a white solid.
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Synthesis routes and methods IV

Procedure details

To a solution of 4-benzylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.772 g, 5.315 mmol) in dioxane (24 ml), methanol (12 ml), and water (12 ml) at room temperature was added lithium hydroxide monohydrate (4.460 g, 106.292 mmol). After stirring at 50° C. for 2 days the solution was acidified to pH 6 using 2M HCl and the resulting white precipitate extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over sodium sulphate and concentrated to dryness to give the acid as a white solid (1.477 g, 87%). LC/MS (LCT): Rt 7.37 [M+H]+ 319.
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87%

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